2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide hydrate

chiral resolution preferential crystallization enantiomeric excess

2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide hydrate, commonly referred to as phencyphos hydrate, is a chiral six-membered cyclic phosphoric acid that crystallizes as a conglomerate—a crystal form in which enantiomers occupy separate crystals. This property distinguishes it from its anhydrous counterpart, which forms a racemic compound where both enantiomers co-crystallize in an ordered 1:1 lattice.

Molecular Formula C11H17O5P
Molecular Weight 260.22 g/mol
Cat. No. B12506318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide hydrate
Molecular FormulaC11H17O5P
Molecular Weight260.22 g/mol
Structural Identifiers
SMILESCC1(COP(=O)(OC1C2=CC=CC=C2)O)C.O
InChIInChI=1S/C11H15O4P.H2O/c1-11(2)8-14-16(12,13)15-10(11)9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3,(H,12,13);1H2
InChIKeyMHOPBMJZQKXMOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide hydrate (Phencyphos Hydrate): Chiral Cyclic Phosphoric Acid Resolving Agent for Asymmetric Synthesis and Chiral Separation Procurement


2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide hydrate, commonly referred to as phencyphos hydrate, is a chiral six-membered cyclic phosphoric acid that crystallizes as a conglomerate—a crystal form in which enantiomers occupy separate crystals [1]. This property distinguishes it from its anhydrous counterpart, which forms a racemic compound where both enantiomers co-crystallize in an ordered 1:1 lattice [1]. Phencyphos hydrate serves as an acidic resolving agent for racemic weak bases via diastereomeric salt formation and is manufactured at industrial scale (≥30 kg enantiomer batches) using preferential crystallization in methanol/water solvent mixtures [2]. The compound exists as a monohydrate featuring a distinctive ten-membered hydrogen-bonded ring composed of three phencyphos molecules and three water molecules [1].

Why Anhydrous Phencyphos, Chlocyphos, or Other Generic Cyclic Phosphoric Acids Cannot Replace the Phencyphos Hydrate Conglomerate Form in Chiral Resolution Procurement


The anhydrous form of phencyphos crystallizes as a racemic compound with a eutectic composition of 70 % ee in ethanol, rendering thermodynamic resolution by diastereomeric salt formation inherently inefficient [1]. Attempted classical resolutions of anhydrous phencyphos with basic resolving agents consistently produce gels and low diastereomeric excesses, necessitating lengthy recrystallizations and delivering poor yields [1]. In contrast, the hydrate form is a conglomerate whose enantiomers can be physically separated by preferential crystallization after seeding, achieving high enantiopurity without the gelation problem [1][2]. Other Cyphos-family members such as chlocyphos (2-chlorophenyl substituent) and anicyphos (4-methoxyphenyl substituent) differ in aromatic substitution, which alters solubility, pKa, and resolving ability towards specific substrates—meaning a Cyphos agent optimized for one racemate cannot be assumed to resolve another without experimental validation [3]. Substituting phencyphos hydrate with the anhydrous form or with a different Cyphos analog therefore introduces risks of gel formation, unacceptably low enantiopurity, or complete resolution failure.

Quantitative Procurement Evidence: Phencyphos Hydrate vs. Anhydrous Phencyphos and Chlocyphos in Chiral Resolution Performance


Preferential Crystallization of Phencyphos Hydrate Achieves 98–99 % ee Enantiopurity; Anhydrous Phencyphos Yields Gels and Low Diastereomeric Excess

The hydrate form of phencyphos resolved by preferential crystallization in methanol/water delivers (R)-phencyphos hydrate at 32 % yield with 98 % ee and (S)-phencyphos hydrate at 36 % yield with 99 % ee in a single 3-day cycle [1]. Under optimized process conditions, each enantiomer can be obtained at 41 % yield [2]. By contrast, attempted resolution of anhydrous phencyphos via classical diastereomeric salt formation with basic resolving agents leads to gel formation and low diastereomeric excesses in the first-formed precipitates, requiring repeated recrystallization with attendant yield losses [1].

chiral resolution preferential crystallization enantiomeric excess

50-Cycle Mother Liquor Recycling in Phencyphos Hydrate Resolution vs. Single-Use Classical Diastereomeric Salt Protocols

The preferential crystallization process for phencyphos hydrate permits mother liquor recycling for up to 50 consecutive runs without significant loss of resolution efficiency or enantiopurity [1]. In contrast, classical diastereomeric salt resolutions of the anhydrous form or of analogous cyclic phosphoric acids typically consume the resolving agent and require fresh solvent and reagent for each batch, generating substantial waste and increasing cost-of-goods [2].

process robustness mother liquor recycling green chemistry

Conglomerate vs. Racemic Compound: Eutectic Composition of 70 % ee Prevents Thermodynamic Resolution of Anhydrous Phencyphos; Hydrate Enables Kinetic Separation

Anhydrous phencyphos exhibits a eutectic composition of 70 % ee in ethanol, a value so close to racemic that classical thermodynamic resolution is practically impossible—dissolution and recrystallization always return crystals enriched in the racemic compound [1]. Phencyphos hydrate, a conglomerate, possesses a eutectic composition close to 0 % ee (true conglomerate), meaning that enantiopure crystals can be kinetically trapped by seeding without thermodynamic penalty [1]. Chlocyphos requires conversion to alkyl-amine salts to access conglomerate-forming systems, adding an extra synthetic step and reducing atom economy [2].

conglomerate racemic compound eutectic composition phase diagram

Validated Industrial Scale: 30 kg per Enantiomer Batch Production with Documented Chiral Purity >98 % vs. Milligram-to-Gram Bench Scale for Competing Cyphos Variants

The phencyphos hydrate resolution process has been validated at industrial scale with 30 kg of each enantiomer produced [1]. In contrast, the published resolution of chlocyphos via α-methylbenzylamine diastereomeric salts, while achieving chiral purity >98 %, is described at laboratory scale with no reported multi-kilogram validation [2]. Analogous anicyphos resolutions remain at academic gram-scale with limited substrate scope data [3].

industrial scale-up kilogram-scale resolution process validation

Ten-Membered Water-Bridged Hydrogen-Bonded Ring Architecture in Phencyphos Hydrate: Structural Basis for Conglomerate Stability vs. Anhydrous Polymorph

In the crystal lattice of phencyphos hydrate, three phencyphos molecules and three water molecules assemble into a ten-membered hydrogen-bonded ring that stabilizes the conglomerate packing [1]. This structural motif is absent in the anhydrous racemic compound and is not replicated in chlocyphos or anicyphos hydrates, where halogen or methoxy substituents on the phenyl ring alter the hydrogen-bonding geometry and crystal packing [2]. The hydrate is stable when sufficient water is present, dehydrates reversibly in dry air, and re-hydrates upon moisture exposure—a reversible solid-state switching behavior that the anhydrous form cannot exhibit [1].

crystal engineering hydrate stability hydrogen bonding polymorphism

Procurement-Driven Application Scenarios for 2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinane 2-oxide hydrate in Chiral Resolution Workflows


Industrial-Scale Resolution of Racemic Weak Base APIs via Diastereomeric Salt Formation with Phencyphos Hydrate

Phencyphos hydrate is an acidic resolving agent of choice for kilogram-scale classical resolution of basic pharmaceutical intermediates and APIs, including ephedrine derivatives and chloramphenicol precursors [1][2]. Its validated 30 kg batch production and 50-cycle mother liquor recyclability enable cost-effective, low-waste manufacturing of enantiopure drug substances [1]. Procurement of the hydrate form ensures that the resolving agent itself can be efficiently resolved and recycled, closing the supply loop.

Seed-Directed Preferential Crystallization of Phencyphos Hydrate for In-House Enantiopure Resolving Agent Supply

Organizations requiring a reliable internal supply of enantiopure phencyphos can implement the seed-directed preferential crystallization protocol using racemic phencyphos hydrate feedstock in methanol/water [2][3]. The process delivers (R)- and (S)-enantiomers simultaneously in separate compartments with 98–99 % ee in a single 3-day cycle, eliminating dependence on external chiral chromatography or expensive chiral amine resolving agents [2].

Quality Control Verification of Hydrate Polymorph Identity to Prevent Procurement of Ineffective Anhydrous Form

Because anhydrous phencyphos is a racemic compound that cannot be resolved by preferential crystallization, quality control laboratories must verify the hydrate polymorph upon incoming material receipt [3]. The ten-membered water-bridged ring structure provides a definitive XRPD fingerprint and a stoichiometric water content (1 eq. H₂O) measurable by TGA or Karl Fischer titration, enabling rapid rejection of mis-specified anhydrous lots [3].

Rational Screening of Cyphos Family Resolving Agents: Phencyphos Hydrate as the Reference Compound for Aromatic Substituent SAR

In structure-activity relationship (SAR) studies aimed at identifying the optimal Cyphos-family resolving agent for a novel racemic base, phencyphos hydrate serves as the unsubstituted phenyl reference [4]. Quantitative comparisons of resolution yield, diastereomeric excess, and crystal morphology against chlocyphos (2-Cl) and anicyphos (4-OMe) allow rational selection of the substituent that maximizes lattice energy difference between diastereomeric salts [4].

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